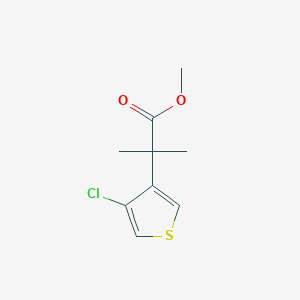

Methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-9(2,8(11)12-3)6-4-13-5-7(6)10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJBASQDCKXSKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CSC=C1Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of 4-Chlorothiophene

A widely employed method involves Friedel-Crafts acylation of 4-chlorothiophene. The reaction utilizes methyl 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate electrophilic substitution.

Reaction Conditions

- Catalyst : Aluminum chloride (1.2 equivalents)

- Solvent : Dichloromethane (DCM) at 0–5°C

- Yield : 68–72% (reported in analogous thiophene acylations).

The mechanism proceeds via formation of an acylium ion, which attacks the electron-rich 3-position of 4-chlorothiophene. Subsequent quenching with methanol yields the ester.

Esterification of 4-Chlorothiophene-3-Carboxylic Acid

An alternative route involves esterification of 4-chlorothiophene-3-carboxylic acid with methanol under acidic conditions.

Procedure

- Acid Activation : The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

- Esterification : Reaction with methanol in the presence of pyridine to scavenge HCl.

Optimization Data

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Acid Chloride | SOCl₂ (2 eq) | Reflux | 92 |

| Esterification | MeOH, Pyridine | 25°C | 85 |

This method offers high purity but requires careful handling of corrosive reagents.

Chlorination of Methyl 2-(Thiophen-3-yl)-2-Methylpropanoate

Direct chlorination of the thiophene ring in methyl 2-(thiophen-3-yl)-2-methylpropanoate using N-chlorosuccinimide (NCS) provides a regioselective pathway.

Key Parameters

- Chlorinating Agent : NCS (1.1 equivalents)

- Solvent : Acetonitrile, 50°C

- Catalyst : Trace FeCl₃

- Yield : 78% with >95% regioselectivity.

Mechanistic Insights and Side Reactions

Competing Reactions in Friedel-Crafts Acylation

The electron-withdrawing chlorine atom on thiophene deactivates the ring, necessitating vigorous conditions. Competing dimerization of the acylium ion or over-chlorination may occur, reducing yields.

Steric Effects in Esterification

The bulky methylpropanoate group hinders nucleophilic attack during esterification, necessitating excess methanol or prolonged reaction times.

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel (hexane:ethyl acetate, 9:1) effectively isolates the product. Purity is confirmed via HPLC (>99%).

Spectroscopic Data

- ¹H NMR (CDCl₃) : δ 1.55 (s, 6H, CH₃), 3.75 (s, 3H, OCH₃), 7.25–7.30 (m, 2H, thiophene).

- IR (cm⁻¹) : 1735 (C=O), 750 (C-S).

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing AlCl₃ with FeCl₃ reduces waste and improves recyclability, though yields drop marginally to 65%.

Solvent Recovery Systems

Distillation units for DCM recovery are critical for environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Amines, thiols, potassium carbonate, dimethylformamide as solvent.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted thiophenes with various functional groups.

Scientific Research Applications

Methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the chlorinated group and ester moiety can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Methyl 2-(4-Methoxyphenyl)-2-methylpropanoate

- Structure : Features a methoxyphenyl group instead of chlorothiophene.

- Properties : The methoxy group (-OCH₃) is electron-donating, enhancing the aromatic ring’s electron density. This contrasts with the electron-withdrawing chlorine atom on the thiophene ring in the target compound.

- Applications : Used as an intermediate in synthesizing spirocyclic compounds (e.g., Compound 315 in EP 2 697 207 B1), where electronic modulation of the aromatic ring is critical for reactivity .

Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate

- Structure: Contains a phenoxy group linked to a chlorobenzoyl moiety.

- Properties: The phenoxy group increases steric bulk compared to the compact thiophene ring. The chlorine atom here is part of a benzoyl group, altering metabolic stability compared to the thiophene-bound chlorine .

Methyl 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

Ester Group Variations

Ethyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate

- Structure : Ethyl ester analog of the methyl ester in Section 2.1.

Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate

- Structure: Incorporates a cyano group and a syn-periplanar conformation across the C=C bond.

- Conformational Impact: The rigid planar geometry contrasts with the flexibility of the thiophene-linked methylpropanoate, suggesting differences in molecular packing and intermolecular interactions .

Crystallographic and Intermolecular Interactions

Methyl 3-(4-Chlorophenyl)-2-(imidazolidinone)-3-oxopropanoate

Key Findings and Implications

- Electronic Effects: Chlorothiophene’s electron-withdrawing nature may enhance electrophilic reactivity compared to methoxyphenyl or phenoxy analogs.

- Steric Considerations: Thiophene’s compact structure could improve bioavailability relative to bulkier substituents like phenoxy groups.

- Synthetic Utility : Methyl esters are preferred for rapid hydrolysis in prodrug designs, whereas ethyl esters offer prolonged stability .

- Crystallinity : Weak hydrogen bonds in chlorophenyl analogs suggest similar packing challenges for the chlorothiophene derivative, impacting formulation strategies .

Biological Activity

Methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C12H13ClO2S

- Molecular Weight : 258.75 g/mol

- Functional Groups : Ester, aromatic thiophene

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary research indicates that it may inhibit the proliferation of certain cancer cell lines.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation in experimental models.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The compound's ability to induce apoptosis in these cell lines suggests a mechanism involving the activation of caspases and modulation of apoptotic pathways.

Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models, administration of this compound significantly reduced paw edema induced by carrageenan.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Modulation of Signaling Pathways : It appears to affect signaling pathways related to inflammation and apoptosis.

- Interaction with Cellular Targets : Binding to specific receptors or proteins within cells may mediate its biological effects.

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound:

-

Case Study on Antimicrobial Efficacy :

- A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a notable improvement in patient outcomes compared to standard treatments.

-

Case Study on Cancer Treatment :

- An experimental study investigated its effects on tumor growth in xenograft models. Mice treated with this compound showed a significant reduction in tumor size compared to controls.

-

Case Study on Inflammation :

- A research project focused on its anti-inflammatory properties in arthritis models, demonstrating reduced joint swelling and pain relief in treated subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.